molecular formula C22H18N2O4S B2844017 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 922669-18-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Katalognummer B2844017
CAS-Nummer: 922669-18-9
Molekulargewicht: 406.46
InChI-Schlüssel: OGIUMNNFLBTOBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide, also known as BDP-9066, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Potential

Research on sulfonamide derivatives, including compounds structurally related to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide, has shown significant antimalarial activity. A study highlighted the synthesis and in vitro antimalarial activity of sulfonamides, with some showing excellent activity due to specific moieties attached to the sulfonamide ring system. Theoretical calculations and molecular docking studies also suggested these compounds could have potential applications against SARS-CoV-2 by binding to the virus's main protease and spike glycoprotein, indicating broader antiviral applications (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

Sulfonamides and related compounds have been explored for their potential in treating arrhythmias. A study described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing comparable potency to known selective class III agents in vitro. These compounds, particularly N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide, demonstrated effectiveness in vivo models of reentrant arrhythmias, suggesting their utility as cardiac electrophysiological agents (Morgan et al., 1990).

Oxidative Metabolism in Drug Development

The metabolism of novel antidepressants has been studied, revealing the roles of various cytochrome P450 enzymes in the oxidative metabolism of these compounds. This research aids in understanding the metabolic pathways and potential interactions of new therapeutic agents, including those with a benzamide structure (Hvenegaard et al., 2012).

Insecticidal Activity

Compounds with unique chemical structures, including the sulfonylalkyl group, have shown strong insecticidal activity against lepidopterous pests. Flubendiamide, for example, demonstrates the potential for novel insecticides with unique modes of action, which could be beneficial for integrated pest management programs (Tohnishi et al., 2005).

Antimicrobial and Antitubercular Agents

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Novel sulfonyl derivatives and isopropyl thiazole-based compounds exhibited moderate to significant activity against bacterial and fungal strains, with some showing excellent activity against Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Kumar et al., 2013).

Eigenschaften

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-2-29(26,27)20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIUMNNFLBTOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.